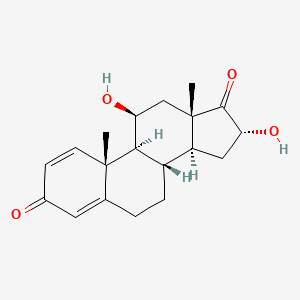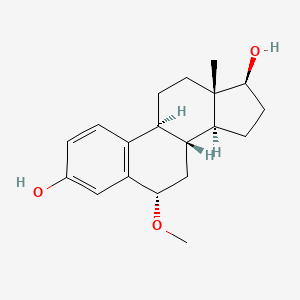
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by its unique structural modifications, which include a methoxy group at the 6th position and specific stereochemistry at the 6alpha and 17beta positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- typically involves multiple steps, starting from estradiol or its derivatives. Key steps may include:
Methoxylation: Introduction of the methoxy group at the 6th position, often using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 6alpha and 17beta positions through selective reduction or oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: For efficient separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Methylating Agents: Dimethyl sulfate, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- has a wide range of scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses, particularly in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it can modulate the expression of specific genes and influence various physiological processes. The molecular targets and pathways involved include:
Estrogen Receptor Activation: Binding to estrogen receptors (ERα and ERβ) and modulating gene transcription.
Signal Transduction Pathways: Influencing pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.
Comparaison Avec Des Composés Similaires
Estra-1,3,5(10)-triene-3,17-diol, 6-methoxy-, (6alpha,17beta)- can be compared with other similar compounds, such as:
Estradiol: The parent compound, which lacks the methoxy group and specific stereochemistry.
Methoxyestradiol: A related compound with a methoxy group at a different position.
Estrone: Another estrogen hormone with a different structure and biological activity.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(6S,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17+,18+,19+/m1/s1 |
Clé InChI |
ZXHOGDYDNZUTSO-PQENSZJKSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=C3C=CC(=C4)O)OC |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)
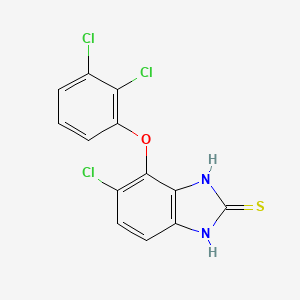
![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
![3-(2-amino-2-oxoethoxy)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407053.png)
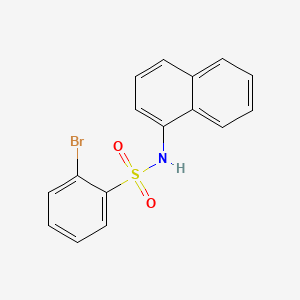
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
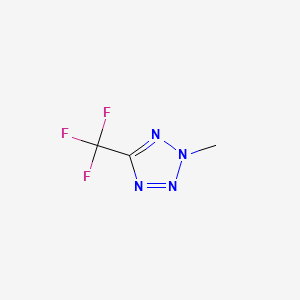

![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)

